Methyl 3-(bromomethyl)-4-fluorobenzoate
Description
Structurally, it features a bromomethyl (–CH₂Br) group at the 3-position and a fluorine atom at the 4-position of the benzene ring, with a methoxycarbonyl (–COOCH₃) group at the 1-position (para to fluorine). This compound is synthesized via bromination or substitution reactions, yielding a clear liquid with high purity (98% yield, 100% HPLC purity) . Its ^1H NMR spectrum (DMSO-d6, 400 MHz) shows distinct signals at δ 7.90 (dd, J = 7.5, 2.2 Hz), 7.83 (ddd, J = 7.9, 5.0, 2.3 Hz), and 3.83 (s, 3H) for the methyl ester group, confirming its structural integrity .
The bromomethyl group renders it reactive in nucleophilic substitution or coupling reactions, making it valuable in pharmaceutical intermediates, such as G protein-coupled receptor (GPCR) modulator synthesis .
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNYXXWIWSCHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215200 | |
| Record name | Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878744-25-3 | |
| Record name | Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878744-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(bromomethyl)-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Fischer Esterification of 4-fluoro-3-methylbenzoic Acid
- Process: The carboxylic acid (4-fluoro-3-methylbenzoic acid) is reacted with methanol under acidic conditions to form the methyl ester.
- Conditions: Typically involves refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
- Outcome: Formation of methyl 3-methyl-4-fluorobenzoate with high conversion efficiency.
Benzylic Bromination
- Method: Radical bromination of the methyl group adjacent to the aromatic ring.
- Reagents: N-Bromosuccinimide (NBS) is commonly used as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Solvent: Typical solvents include carbon tetrachloride or dichloromethane.
- Conditions: The reaction is conducted under reflux or at elevated temperatures to promote radical formation.
- Product: this compound is obtained as the major product.
This method is supported by research where the benzylic bromination was performed under radical conditions to yield the desired bromomethyl ester intermediate.
Alternative Preparation Routes
Preparation via 3-bromo-4-fluorobenzoic Acid Intermediate
- Step 1: Synthesis of 3-bromo-4-fluorobenzoic acid from fluorobenzene by acetylation followed by bromination and oxidation.
- Step 2: Conversion of 3-bromo-4-fluorobenzoic acid to the methyl ester using chloroformic acid esters (e.g., methyl chloroformate) in the presence of acid acceptors such as triethylamine.
- Step 3: Reduction or further functionalization to obtain the bromomethyl derivative.
This multi-step process is detailed in patent literature, emphasizing control of reaction temperature (between -2°C and +50°C) and use of acid binders to optimize ester formation.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Fischer Esterification | Methanol, H2SO4 or HCl catalyst | Reflux (~65-70°C) | Efficient conversion to methyl ester |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or benzoyl peroxide | Reflux in CCl4 or DCM | Radical initiation required; careful control to avoid overbromination |
| Esterification via Chloroformate | Methyl chloroformate, triethylamine (acid binder) | -2°C to +50°C | Slow addition of chloroformate recommended |
| Reduction/Oxidation Steps | Sodium borohydride, Parikh-Doering oxidation | 0°C to room temperature | Used for intermediate transformations |
Research Findings and Yields
- The benzylic bromination under radical conditions yields this compound with good selectivity and purity.
- Esterification using methyl chloroformate in the presence of acid acceptors provides high yields of the methyl ester intermediate, with reaction completion typically within hours at controlled temperatures.
- Oxidation of benzylic alcohol intermediates to aldehydes or acids requires mild oxidizing agents like Parikh-Doering reagent to avoid decomposition.
- The multi-step process starting from fluorobenzene allows for scalable synthesis of 3-bromo-4-fluorobenzoic acid, which can then be converted to the methyl bromomethyl derivative.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification + Radical Bromination | 4-fluoro-3-methylbenzoic acid | Methanol, H2SO4, NBS, AIBN | Straightforward, high yield | Requires radical initiator |
| Chloroformate Esterification | 3-bromo-4-fluorobenzoic acid | Methyl chloroformate, triethylamine | High purity ester formation | Multi-step, sensitive to temp |
| Direct Bromination of Ester | Methyl 3-methyl-4-fluorobenzoate | NBS, radical initiator | Direct functionalization | Potential side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-4-fluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is methyl 4-fluorobenzoate.
Oxidation: Products include 4-fluorobenzoic acid and other oxidized derivatives.
Scientific Research Applications
Methyl 3-(bromomethyl)-4-fluorobenzoate is an organic compound with a bromomethyl group and a fluorine atom attached to a benzoate framework. It has a molecular formula of and a molecular weight of approximately 247.06 g/mol. The compound is used in organic synthesis and medicinal chemistry because of the reactivity of its substituents.
Scientific Research Applications
- Organic Synthesis this compound serves as an intermediate in synthesizing more complex organic compounds.
- Medicinal Chemistry The compound is used due to the reactivity of the bromomethyl and fluorine substituents. Studies show that it can engage in biochemical pathways and enzyme-mediated reactions, making it a candidate for drug design. It can form covalent or non-covalent bonds with biomolecules, potentially leading to enzyme inhibition or activation.
- Histone Deacetylase (HDAC) Inhibitors Methyl 4-(bromomethyl)-3-fluorobenzoate is reacted with a resulting ester intermediate and converted into compound 41, which can be used as an HDAC inhibitor .
Structural Analogs
Several compounds share structural similarities with this compound.
| Compound Name | Key Differences |
|---|---|
| Methyl 4-(bromomethyl)benzoate | Lacks fluorine atom; different reactivity |
| Methyl 4-(chloromethyl)-3-fluorobenzoate | Contains chlorine instead of bromine; varied applications |
| Methyl 4-(bromomethyl)-2-fluorobenzoate | Fluorine atom positioned differently; alters properties |
| Methyl 5-(bromomethyl)-2-fluorobenzoate | Different position of bromine; affects reactivity |
| Methyl 3-fluoro-4-methylbenzoate | Lacks bromomethyl group; different synthetic pathways |
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-4-fluorobenzoate involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate
- Structure : Bromomethyl group at the 4-position instead of 3; lacks fluorine.
- Properties : Solid (98% purity) with higher thermal stability due to para-substitution symmetry .
- Reactivity : Bromine at the para position facilitates regioselective Suzuki-Miyaura couplings.
- Applications : Used in polymer crosslinking and liquid crystal synthesis .
Methyl 4-bromo-3-formamidobenzoate
(3-Methyloxetan-3-yl)methyl 4-fluorobenzoate
- Structure : Replaces methyl ester with an oxetane-containing ester group.
- Properties : Colorless oil; improved metabolic stability due to the oxetane ring’s steric protection .
- Applications : Explored in prodrug designs for enhanced bioavailability .
Functional Analogs
4-(Bromomethyl)benzaldehyde
- Structure : Benzaldehyde core with bromomethyl group.
- Reactivity : Bromomethyl group undergoes nucleophilic substitution (e.g., Grignard reactions) but lacks ester functionality.
- Hazards: Limited toxicological data; requires stringent handling (e.g., eye/skin flushing upon exposure) .
Methyl 4-(trifluoromethyl)benzoate
- Structure : Trifluoromethyl (–CF₃) substituent instead of bromomethyl.
- Electronic Effects : Strong electron-withdrawing –CF₃ group reduces electrophilicity at the benzene ring.
- Applications : Used in agrochemicals and fluorinated ligand synthesis .
Comparative Data Table
Key Research Findings
- Reactivity : this compound’s bromine at the 3-position shows higher electrophilicity than para-substituted analogs (e.g., Methyl 4-(bromomethyl)benzoate), favoring SN2 reactions in drug intermediate synthesis .
- Biological Activity: Fluorine at the 4-position enhances metabolic stability and target binding affinity compared to non-fluorinated analogs (e.g., Methyl 3-formylindole-6-carboxylate) .
- Safety Profile : Unlike 4-(Bromomethyl)benzaldehyde, this compound lacks explicit toxicological warnings, though brominated compounds universally require careful handling .
Biological Activity
Methyl 3-(bromomethyl)-4-fluorobenzoate is an organic compound notable for its unique structural features, including a bromomethyl group and a fluorine atom attached to a benzoate framework. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, which may involve interactions with various biological molecules.
- Molecular Formula : C₈H₈BrF O₂
- Molecular Weight : Approximately 247.06 g/mol
The presence of the bromomethyl and fluorine substituents significantly influences the compound's reactivity and interaction with biological targets. These features enable it to participate in enzyme-mediated reactions, potentially leading to therapeutic applications.
Mechanisms of Biological Activity
Research indicates that this compound can engage in significant biochemical pathways through its interactions with specific molecular targets such as enzymes or receptors. The compound's ability to form covalent or non-covalent bonds with biomolecules may result in enzyme inhibition or activation, making it a candidate for further investigation in drug design and development .
Interaction Studies
The compound's halogen substituents can modulate its reactivity and binding affinity, influencing its potential applications in drug development. For instance, studies have shown that this compound can interact with various nucleophiles and electrophiles, facilitating substitution reactions that expand its applicability in chemical synthesis .
Biological Activity Data
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and antiproliferative properties. Below is a summary of relevant findings:
| Activity | Target/Organism | Methodology | Results |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Disc diffusion method | Inhibition zones indicating effective activity |
| Antiproliferative | HeLa cells | MTT assay | IC₅₀ values indicating cytotoxicity |
| Enzyme Inhibition | Various enzymes | Enzyme activity assays | Significant inhibition observed |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against common pathogens such as E. coli and S. aureus. The compound demonstrated significant inhibitory effects, suggesting potential as an antimicrobial agent .
- Antiproliferative Effects : In vitro studies on HeLa cells revealed that this compound exhibits cytotoxic effects, with IC₅₀ values indicating its potential use in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(bromomethyl)-4-fluorobenzoate, and how can reaction efficiency be improved?
- Methodology : The compound can be synthesized via bromination of methyl 4-fluoro-3-methylbenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄. Reaction optimization involves monitoring temperature (60–80°C) and stoichiometry to minimize di-brominated byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Key Data : For analogous bromomethylation reactions, yields typically range from 60–75%, with purity >95% confirmed by HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), bromomethyl (-CH₂Br, δ ~4.5 ppm), and methoxy (-OCH₃, δ ~3.9 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the exact mass (calculated for C₉H₈BrFO₂: 261.9654) .
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~680 cm⁻¹ (C-Br) validate functional groups .
Q. How should researchers safely handle and store this compound?
- Safety Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and seek medical attention .
- Store in a cool, dry place (<25°C) under inert gas (Ar/N₂) to prevent hydrolysis of the bromomethyl group .
- Waste Management : Segregate halogenated waste for specialized disposal to avoid environmental contamination .
Advanced Research Questions
Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C) yields biaryl derivatives. Monitor reaction progress via TLC and optimize catalyst loading (1–5 mol%) to suppress homocoupling byproducts .
- Data Contradictions : Some studies report competing ester hydrolysis under basic conditions; use milder bases (e.g., Cs₂CO₃) or lower temperatures to preserve the ester group .
Q. What strategies mitigate thermal decomposition during prolonged reactions involving this compound?
- Methodology :
- Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C).
- Use reflux conditions with high-boiling solvents (e.g., DMF or toluene) to maintain stability.
- Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
Q. How can researchers resolve discrepancies in NMR data for structurally similar impurities?
- Methodology :
- 2D NMR (COSY, HSQC) : Differentiate between positional isomers (e.g., bromomethyl vs. fluoromethyl regioisomers) by correlating proton-carbon couplings.
- LC-MS/MS : Quantify impurities (e.g., di-brominated analogues) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodology :
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-bromination).
- DoE (Design of Experiments) : Optimize parameters like reagent concentration and residence time using response surface modeling. Pilot-scale trials report 85% yield with <2% impurities under controlled conditions .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
